molecular formula C16H19NO4 B1415366 ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate CAS No. 1105192-50-4

ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B1415366
CAS No.: 1105192-50-4
M. Wt: 289.33 g/mol
InChI Key: ABPMVHSZRJDRPG-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex compound that may interact with multiple targets. It’s worth noting that compounds with similar structures, such as 2,5-Dimethoxy-4-ethylamphetamine (DOET), are known to interact with the 5-HT2A, 5-HT2B, and 5-HT2C receptors .

Mode of Action

Based on its structural similarity to doet, it may act as a partial agonist at the 5-ht2a, 5-ht2b, and 5-ht2c receptors . This interaction could lead to changes in neurotransmitter activity and subsequent alterations in perception and cognition.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds like doet are known to have long-lasting effects, suggesting they may have unique pharmacokinetic properties .

Result of Action

Compounds with similar structures have been found to produce substantial perceptual changes, including blurred vision, multiple images, vibration of objects, visual alterations, distorted shapes, enhancement of details, and slowed passage of time .

Action Environment

It’s worth noting that the efficacy and safety of similar compounds can be influenced by factors such as dosage, individual physiology, and the presence of other substances .

Properties

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-5-21-16(18)15-10(2)17-9-13(15)12-8-11(19-3)6-7-14(12)20-4/h6-9,17H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPMVHSZRJDRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=C(C=CC(=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.